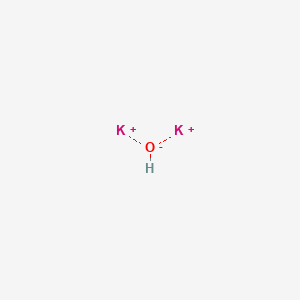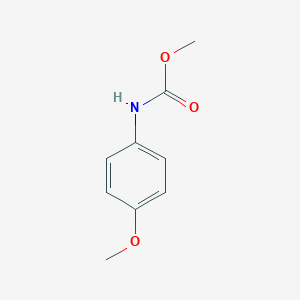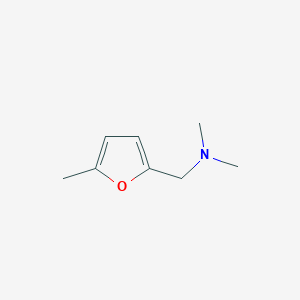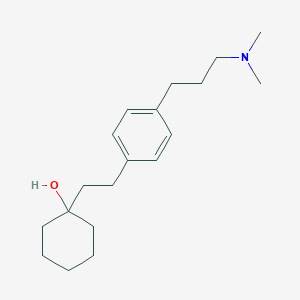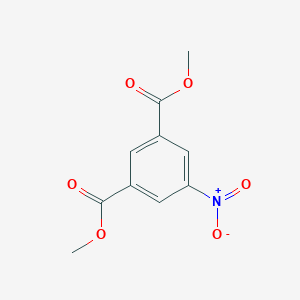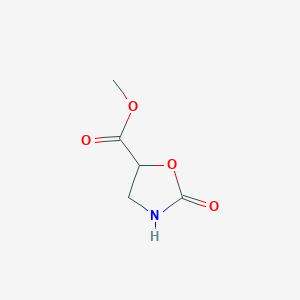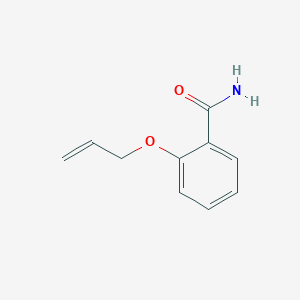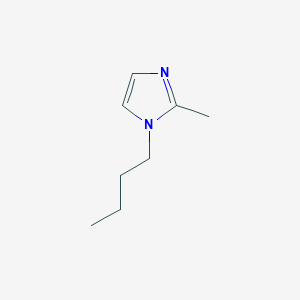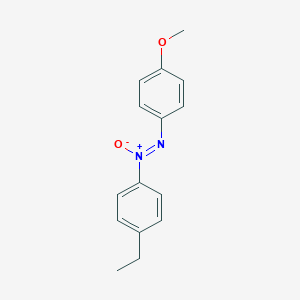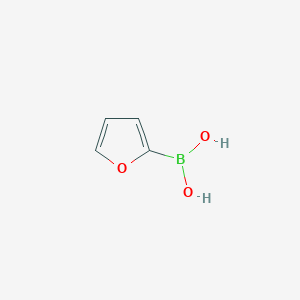
2-Furanboronsäure
Übersicht
Beschreibung
2-Furanboronic acid, also known as 2-Furanylboronic acid or 2-Furylboronic acid, is an organic compound with the molecular formula C4H5BO3. It is a boronic acid derivative containing a furan ring, which is a five-membered aromatic ring with one oxygen atom. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
2-Furanboronic acid has diverse applications in scientific research:
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
The mechanism of action of 2-Furanboronic acid primarily involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The process includes:
Oxidative Addition: The palladium catalyst forms a complex with the organohalide, leading to the formation of a palladium-carbon bond.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The final step releases the coupled product and regenerates the palladium catalyst.
Biochemische Analyse
Biochemical Properties
It is known that 2-Furanboronic acid plays a role in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry . The 2-Furanboronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .
Molecular Mechanism
The molecular mechanism of 2-Furanboronic acid is primarily understood in the context of Suzuki-Miyaura cross-coupling reactions . In these reactions, 2-Furanboronic acid participates in the transmetalation process, where it acts as a nucleophile and is transferred from boron to palladium
Temporal Effects in Laboratory Settings
It is known that 2-Furanboronic acid is a solid substance with a melting point of 112 °C (dec.) (lit.) . It is typically stored at temperatures between 2-8°C .
Metabolic Pathways
It is known that 2-Furanboronic acid is used in Suzuki-Miyaura cross-coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Furanboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of furan with a boronic ester such as triisopropyl borate in the presence of a base like n-butyllithium can yield 2-Furanboronic acid .
Industrial Production Methods: Industrial production of 2-Furanboronic acid typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Furanboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
Vergleich Mit ähnlichen Verbindungen
2-Furanboronic acid can be compared with other boronic acids, such as phenylboronic acid and 3-thiopheneboronic acid:
Phenylboronic Acid: Unlike 2-Furanboronic acid, phenylboronic acid contains a benzene ring instead of a furan ring.
3-Thiopheneboronic Acid: This compound contains a thiophene ring, which is a sulfur-containing heterocycle.
Uniqueness: 2-Furanboronic acid is unique due to its furan ring, which imparts distinct electronic and steric properties, making it valuable in specific synthetic applications .
Eigenschaften
IUPAC Name |
furan-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJSZBJLOWMDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CO1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370247 | |
| Record name | 2-Furanboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13331-23-2 | |
| Record name | 2-Furanboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Furanboronic acid a useful building block in organic synthesis?
A: 2-Furanboronic acid is a versatile reagent due to its bifunctional nature. It possesses a boronic acid group and a formyl group, enabling its participation in various chemical reactions. [] For instance, it acts as a key component in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between the furan ring and other aryl or heteroaryl halides. [, ] This reaction is particularly important in synthesizing complex molecules, including those with potential pharmaceutical applications.
Q2: What structural features of 2-Furanboronic acid have been revealed through spectroscopic techniques?
A: Spectroscopic analyses, including 1H and 13C NMR, have been instrumental in characterizing 2-Furanboronic acid. [] These techniques confirm the presence of the expected structural features, including the furan ring, formyl group, and boronic acid moiety. Additionally, X-ray crystallography studies have revealed the planar structure of the furan ring in 2-Furanboronic acid and its derivatives. [, ] These structural insights are valuable for understanding the reactivity and potential applications of this compound.
Q3: How does the introduction of a boron atom influence the electronic properties of furan in 2-Furanboronic acid?
A: The vacant p-orbital of the boron atom in 2-Furanboronic acid interacts with the π-system of the furan ring, leading to interesting electronic effects. [] Specifically, this interaction increases the electron affinity of the system, effectively making it a better electron acceptor. This property is analogous to the p-doping of silicon in microelectronics and has significant implications for potential applications in organic electronics and photonics.
Q4: Have there been any studies on the stability of 2-Furanboronic acid?
A: 2-Furanboronic acid can form variable amounts of its corresponding anhydride during storage. [] This tendency highlights the importance of proper storage conditions to maintain its purity and reactivity. Researchers often employ techniques like acid-promoted precipitation and recrystallization to purify the compound and minimize anhydride formation. []
Q5: How can computational chemistry contribute to the understanding and application of 2-Furanboronic acid?
A: Computational methods like Density Functional Theory (DFT) have been employed to study the electronic and geometric properties of 2-Furanboronic acid and its derivatives. [, ] These calculations provide insights into the molecular orbitals, electron distribution, and energies of different conformations. For example, DFT studies have been used to investigate the impact of hydrogen bonding on the structure of 2-Furanboronic acid, confirming its planarity in both solid and gas phases. [] Such computational insights are invaluable for predicting reactivity, designing new synthetic strategies, and exploring potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



